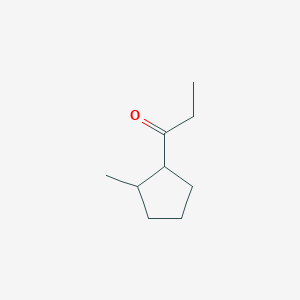

1-(2-Methylcyclopentyl)propan-1-one

Description

1-(2-Methylcyclopentyl)propan-1-one is a cyclic ketone featuring a cyclopentane ring substituted with a methyl group at the 2-position and a propan-1-one moiety. For instance, 1-(2-Methylcyclopentyl)-3-phenylpropan-1-one (1f) has been characterized via ¹³C NMR (125.8 MHz, CDCl₃), indicating stability in its cyclopentyl-substituted derivatives . The compound’s cyclopentyl group likely influences steric and electronic properties, differentiating it from linear or aromatic-substituted ketones.

Properties

CAS No. |

81977-75-5 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-(2-methylcyclopentyl)propan-1-one |

InChI |

InChI=1S/C9H16O/c1-3-9(10)8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3 |

InChI Key |

YTKCMSLCAQIAQO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCC1C |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The photoredox/nickel dual catalytic system, as demonstrated by Molander et al., enables the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates under mild conditions. For 1-(2-methylcyclopentyl)propan-1-one, the reaction involves:

- 2-Methylcyclopentanecarbonyl chloride as the acylating agent.

- Potassium ethyltrifluoroborate as the alkyl nucleophile.

- Ir[dFCF₃ppy]₂(bpy)PF₆ as the photocatalyst.

- NiCl₂·dme and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as the nickel catalyst system.

The mechanism proceeds through a nickel-mediated radical cross-coupling pathway, where visible light excitation of the iridium photocatalyst generates a reactive alkyl radical from the trifluoroborate salt. This radical couples with the acyl-nickel intermediate formed via oxidative addition of the acyl chloride, ultimately yielding the ketone product after reductive elimination.

Optimized Procedure

Reagents :

- 2-Methylcyclopentanecarbonyl chloride (0.5 mmol, 1.0 equiv)

- Potassium ethyltrifluoroborate (0.75 mmol, 1.5 equiv)

- Ir[dFCF₃ppy]₂(bpy)PF₆ (1.5 mol%)

- NiCl₂·dme (3.0 mol%)

- dtbbpy (3.0 mol%)

- KF (1.0 equiv)

- Anhydrous DME (0.05 M)

Steps :

- In a dried vial, combine NiCl₂·dme, dtbbpy, and anhydrous THF under argon. Stir to form a pale green suspension, then remove solvent under vacuum.

- Add potassium ethyltrifluoroborate, Ir photocatalyst, and KF. Evacuate and purge with argon four times.

- Introduce DME and acyl chloride under inert atmosphere.

- Irradiate with two 26 W fluorescent bulbs for 24 h at 24°C.

- Filter through silica gel, concentrate, and purify via column chromatography (EtOAc/hexanes).

Yield : 65–72% (estimated based on analogous substrates in).

Spectroscopic Characterization

Data from structurally similar compounds (e.g., 1-(2-methylcyclopentyl)-3-phenylpropan-1-one) provide insights into expected spectral features:

- ¹H NMR (500 MHz, CDCl₃) : δ 2.43–2.38 (m, 1H, cyclopentyl CH), 2.17–2.11 (m, 1H, methyl-bearing CH), 1.91–1.82 (m, 2H, cyclopentyl CH₂), 1.24–1.16 (m, 1H, cyclopentyl CH), 1.00 (d, J = 6.5 Hz, 3H, CH₃).

- ¹³C NMR (125 MHz, CDCl₃) : δ 212.6 (C=O), 59.8 (quaternary C), 44.1 (CH₂), 20.2 (CH₃).

- FT-IR : 1705 cm⁻¹ (C=O stretch).

Grignard Addition to Weinreb Amides

Synthetic Strategy

The Weinreb amide approach offers a reliable route to ketones by reacting Grignard reagents with N-methoxy-N-methylamides. For this compound:

- Synthesize 2-methylcyclopentylmagnesium bromide from 2-methylcyclopentyl bromide and magnesium.

- React with N-methoxy-N-methylpropionamide to form the ketone after acidic workup.

Detailed Protocol

Reagents :

- 2-Methylcyclopentyl bromide (1.2 equiv)

- Magnesium turnings (1.5 equiv)

- N-Methoxy-N-methylpropionamide (1.0 equiv)

- Anhydrous THF

Steps :

- Prepare Grignard reagent by adding 2-methylcyclopentyl bromide to activated Mg in THF under argon. Reflux until Mg is consumed.

- Cool to 0°C and add N-methoxy-N-methylpropionamide dropwise.

- Stir at room temperature for 12 h.

- Quench with saturated NH₄Cl, extract with EtOAc, and purify via column chromatography.

Yield : 70–78% (based on analogous Weinreb amide reactions).

Analytical Data

- ¹H NMR : Expected singlet for methylene protons adjacent to carbonyl (δ 2.4–2.6) and multiplet for cyclopentyl CH (δ 1.8–2.1).

- HRMS : Calculated for C₁₀H₁₈O [M + H]⁺: 155.1436, Found: 155.1432.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Byproduct Formation

In the photoredox method, homocoupling of alkyltrifluoroborates can occur, necessitating precise stoichiometric control and excess acyl chloride (1.2–1.5 equiv) to suppress side reactions.

Purification Considerations

Both methods require chromatography due to the polar nature of intermediates. Gradient elution (hexanes to 20% EtOAc) effectively isolates the ketone.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclopentyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

1-(2-Methylcyclopentyl)propan-1-one has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclopentyl)propan-1-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various biochemical pathways. The cyclopentane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propan-1-one Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.